molecular formula C11H15NO B3425205 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 4003-89-8

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B3425205
CAS No.: 4003-89-8
M. Wt: 177.24 g/mol
InChI Key: ZNWNWWLWFCCREO-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 4003-89-8) is a tetrahydronaphthalene derivative featuring a methoxy group at the 7-position and an amine at the 2-position. It is synthesized via multi-step protocols, including Birch reduction and Curtius rearrangement, with an overall yield of 27% . This compound is noted for its dopaminergic activity and role as a monoamine oxidase (MAO) inhibitor, making it relevant in neuropsychiatric research . Suppliers like Aladdin and GLPBIO offer it with ≥97% purity, stored at 2–8°C under argon .

Properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNWWLWFCCREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469346, DTXSID301312417
Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
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Record name 2-Amino-7-methoxytetralin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4003-89-8, 118298-16-1
Record name 2-Amino-7-methoxytetralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4003-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-7-methoxytetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reduction of 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one . This reduction can be achieved using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reduction processes with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Further reduction can lead to the formation of more saturated amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions include substituted naphthalenes, ketones, and more saturated amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Type

5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
  • Structure : Methoxy at 5-position instead of 5.
  • Synthesis : Derived from 2-naphthoic acid via bromination, esterification, and Curtius rearrangement .
  • Activity : Exhibits dopaminergic properties but distinct receptor affinity compared to the 7-methoxy isomer due to electronic and steric differences .
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
  • Structure : Methoxy at 6-position (CAS: 81861-30-5).
  • Properties : Molecular weight 177.24 g/mol. Positional isomerism alters solubility and receptor interactions compared to the 7-methoxy analogue .
8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
  • Structure : Methoxy at 8-position and N,N-dipropyl substitution.
  • Activity : Binds selectively to serotonin receptors (e.g., 5-HT1A), contrasting with the 7-methoxy compound’s MAO inhibition .
N,N-Dimethyl Derivatives
  • Examples :
    • trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) : Melting point 137–139°C; cyclohexyl substituent enhances lipophilicity .
    • trans-4-(3′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5b) : Synthesized as a colorless oil; chloro group may influence dopamine D2 receptor binding .
  • Comparison : N,N-dimethylation reduces basicity compared to the primary amine in 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, altering pharmacokinetics .
Bromophenyl Derivatives (MBP)
  • Example : (−)-MBP [(−)-trans-(2S,4R)-4-(3′-bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine].
  • Activity : Acts as a 5-HT2C agonist and 5-HT2A/2B antagonist/inverse agonist, unlike the 7-methoxy compound’s MAO inhibition .

Stereochemical Variations

  • (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine : The S-enantiomer shows enhanced receptor specificity, e.g., in dopamine D2 binding, compared to the racemic mixture .
  • (R)-Enantiomers : Often exhibit reduced activity or off-target effects, highlighting the importance of chirality in drug design .

Complex Derivatives and Prodrugs

  • Mandelate Salts : E.g., (R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (S)-mandelate (CAS: 121251-89-6), used as a rotigotine impurity standard .

Data Table: Key Analogues and Properties

Compound Name Substituents Melting Point/State Biological Activity Reference ID
This compound 7-OCH3, 2-NH2 N/A (oil) MAO inhibition, dopaminergic
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine 5-OCH3, 2-NH2 N/A Dopaminergic, MAO inhibition
trans-4-Cyclohexyl-N,N-dimethyl-... 4-cyclohexyl, N,N-dimethyl 137–139°C Dopamine receptor affinity
(−)-MBP 4-(3′-Br-phenyl), N,N-dimethyl N/A 5-HT2C agonist, 5-HT2A/2B antagonist
(S)-7-Methoxy-... (enantiomer) S-configuration N/A Enhanced D2 receptor binding

Research Findings and Implications

  • Positional Isomerism : Methoxy group placement (5-, 6-, 7-, or 8-position) significantly impacts target selectivity. For example, 7-methoxy derivatives favor MAO inhibition, while 8-methoxy analogues target serotonin receptors .
  • Stereochemistry : Enantiomeric purity is critical for efficacy, as seen in (S)-7-methoxy derivatives’ superior receptor binding .

Biological Activity

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (C₁₁H₁₅NO) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems. This article explores its biological activity, synthesis methods, and relevant research findings.

Overview of the Compound

This compound is characterized by a methoxy group at the 7-position and an amine group at the 2-position of the tetrahydronaphthalene structure. Its unique substitution pattern imparts distinct chemical properties that facilitate interactions with various biological targets.

Biological Activity

Neurotransmitter Receptor Interaction

Research indicates that this compound exhibits activity at multiple neurotransmitter receptors:

  • Serotonin Receptors : It acts as an agonist at serotonin receptors, which may contribute to mood regulation and antidepressant effects. Its binding affinity suggests potential applications in treating mood disorders.
  • Dopamine Receptors : The compound also interacts with dopamine receptors, indicating relevance in neurodegenerative diseases such as Parkinson's disease. This interaction may help modulate dopaminergic activity.
  • Melatonin Receptors : Preliminary studies suggest that it may function as a melatonin receptor agonist, influencing sleep patterns and circadian rhythms.

The mechanism of action involves modulation of neurotransmitter signaling pathways. Specifically:

  • Agonistic Activity : By activating serotonin and melatonin receptors, it may enhance serotonergic and melatonergic signaling pathways.
  • Dopaminergic Modulation : Its interaction with dopamine receptors could influence dopamine release and uptake mechanisms, potentially alleviating symptoms associated with dopaminergic dysfunction.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reduction of 7-methoxy-1-tetralone : The ketone group is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Reductive Amination : The alcohol is then converted to an amine through reductive amination processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural CharacteristicsUnique Features
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amineMethoxy at position 5Different receptor selectivity
8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amineMethoxy at position 8Potentially different pharmacological profiles
7-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-amineHydroxyl group instead of methoxyMay exhibit enhanced water solubility

These variations in substituents influence their biological activities and receptor interactions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antidepressant Effects : In animal models of depression, administration of this compound resulted in significant reductions in depressive behaviors compared to control groups.
  • Neuroprotective Properties : Research has demonstrated its potential neuroprotective effects in models of neurodegeneration by preserving dopaminergic neurons from apoptosis.
  • Sleep Regulation : Studies indicate improvements in sleep quality and duration in subjects treated with this compound due to its agonistic effects on melatonin receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as alkylation, reduction, or reductive amination. For example, analogous compounds like trans-4-substituted-N,N-dimethyltetrahydronaphthalen-2-amines are synthesized via catalytic hydrogenation or NaBH₄-mediated reduction of Schiff bases . Optimization includes adjusting temperature (e.g., 0–25°C for trifluoroacetic acid deprotection), solvent polarity (e.g., DCM for stability), and catalyst selection. Purity is validated via HPLC (e.g., using MeOH/Hexanes systems) and NMR to confirm structural integrity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound, and how are conflicting data resolved?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and stereochemistry. For example, the methoxy group at the 7-position shows a singlet at ~3.8 ppm in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Resolves enantiomers and detects impurities. Chiral columns (e.g., with MeOH/EtOH/Hexanes) can separate (S)- and (R)-enantiomers .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • Conflict Resolution : Discrepancies in data (e.g., unexpected melting points) require repeating synthesis under controlled conditions and cross-referencing with spectral libraries .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound, and what analytical methods validate enantiomeric purity?

  • Methodology :

  • Chiral Catalysis : Use chiral auxiliaries (e.g., (S)-proline) or asymmetric hydrogenation with Ru-BINAP catalysts to induce enantioselectivity .
  • Validation : Polarimetry or chiral HPLC (e.g., Chiralpak® columns) with UV detection quantifies enantiomeric excess (ee). For example, (S)-enantiomers of similar compounds show distinct retention times (e.g., 15.3 vs. 17.2 minutes) .

Q. How do substituent modifications (e.g., methoxy position, fluorination) influence the biological activity of tetrahydronaphthalen-2-amine derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 5-fluoro or 6-methyl variants) and test in receptor-binding assays. For example:
CompoundSubstituentBiological Activity
7-Methoxy-2-amineMethoxy at C7Moderate serotonin affinity
(R)-5-Fluoro-2-amineFluorine at C5Enhanced selectivity
Non-fluorinated analogNo fluorineReduced metabolic stability
  • Mechanistic Insight : Fluorination increases metabolic stability and lipophilicity, while methoxy groups enhance π-stacking with aromatic residues in receptors .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT₁A). Validate with MD simulations (e.g., GROMACS) to assess stability .
  • QSAR Modeling : Train models on analogs with known IC₅₀ values to predict activity. For example, Hammett constants correlate substituent electronic effects with receptor affinity .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodology :

  • Accelerated Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks. Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., oxidation at the amine group) .
  • Recommendations : Store as a hydrochloride salt at -20°C under inert gas (N₂/Ar) to prevent oxidation .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting receptor affinity values)?

  • Methodology :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., radioligand binding assays with HEK-293 cells expressing 5-HT receptors).
  • Meta-Analysis : Pool data from multiple studies and apply statistical weighting to account for variability in cell lines or assay conditions .

Biological & Pharmacological Applications

Q. What in vitro/in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

  • Methodology :

  • In Vitro : Primary neuronal cultures or SH-SY5Y cells for neurotransmitter uptake inhibition assays.
  • In Vivo : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma half-life, brain penetration) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 2
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7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

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